

An In-depth Technical Guide to 3-Mercaptopicolinic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Mercaptopicolinic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Mercaptopicolinic acid** (3-MPA), a potent inhibitor of gluconeogenesis. This document will delve into its fundamental chemical properties, its mechanism of action, and relevant experimental protocols for its use in research settings.

Core Molecular Data

3-Mercaptopicolinic acid is a picolinic acid derivative containing a thiol group. Its key molecular information is summarized below.

Identifier	Value	Source
Molecular Formula	C6H5NO2S	[1]
Molecular Weight	155.18 g/mol	[1][2]
IUPAC Name	3-sulfanylpicridine-2-carboxylic acid	[1]
CAS Number	14623-54-2	[1]
Synonyms	3-Mercapto-2-pyridinecarboxylic acid, SKF 34288	[1][3]

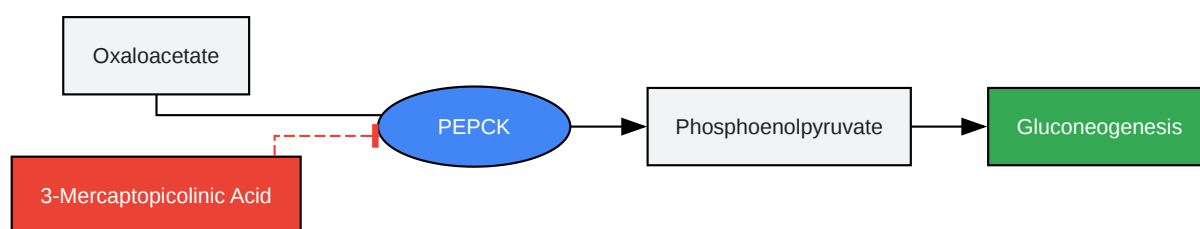
It is important to distinguish the base compound from its commonly used hydrochloride salt, which has a different molecular formula and weight.

Identifier	Value	Source
Molecular Formula (HCl salt)	C ₆ H ₅ NO ₂ S · HCl	[3][4]
Molecular Weight (HCl salt)	191.6 g/mol	[3][4][5]
CAS Number (HCl salt)	320386-54-7	[3][4][5]

Mechanism of Action: Inhibition of Gluconeogenesis

3-Mercaptopicolinic acid is a well-characterized inhibitor of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in the metabolic pathway of gluconeogenesis.[6] PEPCK catalyzes the conversion of oxaloacetate to phosphoenolpyruvate, a rate-limiting step in the synthesis of glucose from non-carbohydrate precursors. By inhibiting this enzyme, 3-MPA effectively blocks the production of glucose in the liver and kidneys.

The inhibitory action of 3-MPA on PEPCK has made it a valuable tool in metabolic research to study the effects of impaired gluconeogenesis.



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Inhibition of PEPCK by **3-Mercaptopicolinic Acid**.

Experimental Protocols

The following provides a general methodology for studying the effects of **3-Mercaptopicolinic acid** on cellular metabolism.

Objective: To assess the inhibitory effect of 3-MPA on glucose production in a cellular model.

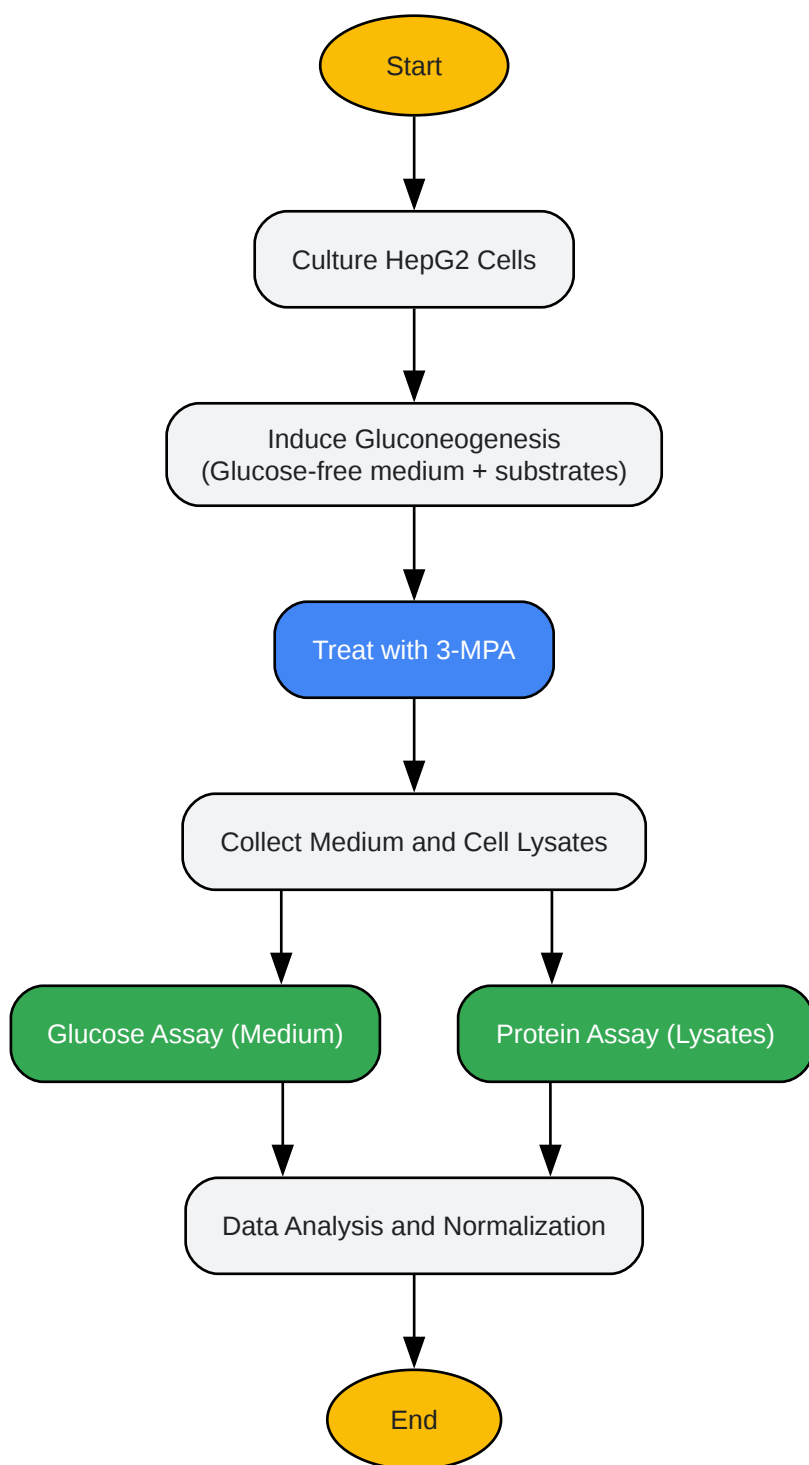
Materials:

- Hepatoma cell line (e.g., HepG2)
- Dulbecco's Modified Eagle Medium (DMEM), glucose-free
- Fetal Bovine Serum (FBS)
- **3-Mercaptopicolinic acid** (hydrochloride salt)
- Substrates for gluconeogenesis (e.g., lactate, pyruvate)
- Glucose assay kit
- Cell lysis buffer
- Protein assay kit

Procedure:

- Cell Culture: Culture HepG2 cells in standard DMEM supplemented with 10% FBS until they reach 80-90% confluency.
- Induction of Gluconeogenesis: Wash the cells with phosphate-buffered saline (PBS) and then incubate in glucose-free DMEM supplemented with gluconeogenic substrates (e.g., 10 mM lactate and 1 mM pyruvate) for 24 hours.
- Treatment with 3-MPA: Treat the cells with varying concentrations of **3-Mercaptopicolinic acid** (e.g., 0, 10, 50, 100 μ M) for a specified period (e.g., 6 hours).
- Sample Collection:
 - Collect the culture medium to measure extracellular glucose concentration.
 - Wash the cells with cold PBS and lyse them using a suitable lysis buffer.
- Biochemical Assays:

- Measure the glucose concentration in the collected medium using a commercial glucose assay kit.
- Determine the total protein concentration in the cell lysates using a protein assay kit for normalization.
- Data Analysis: Normalize the glucose production to the total protein content for each sample. Compare the glucose production in the 3-MPA-treated groups to the untreated control group to determine the inhibitory effect.



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